2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE 2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE
Brand Name: Vulcanchem
CAS No.: 1421508-65-7
VCID: VC7481015
InChI: InChI=1S/C14H16N2O2/c1-10-5-3-4-6-13(10)14(17)15-8-7-12-9-11(2)16-18-12/h3-6,9H,7-8H2,1-2H3,(H,15,17)
SMILES: CC1=CC=CC=C1C(=O)NCCC2=CC(=NO2)C
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294

2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE

CAS No.: 1421508-65-7

Cat. No.: VC7481015

Molecular Formula: C14H16N2O2

Molecular Weight: 244.294

* For research use only. Not for human or veterinary use.

2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE - 1421508-65-7

Specification

CAS No. 1421508-65-7
Molecular Formula C14H16N2O2
Molecular Weight 244.294
IUPAC Name 2-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
Standard InChI InChI=1S/C14H16N2O2/c1-10-5-3-4-6-13(10)14(17)15-8-7-12-9-11(2)16-18-12/h3-6,9H,7-8H2,1-2H3,(H,15,17)
Standard InChI Key DBBYWXGAQNPFNG-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NCCC2=CC(=NO2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 2-methylbenzamide core linked via an ethyl chain to a 3-methyl-1,2-oxazol-5-yl group. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, contributes to its electronic diversity and hydrogen-bonding capacity. Key structural features include:

PropertyValue
IUPAC Name2-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
SMILESCC1=CC=CC=C1C(=O)NCCC2=CC(=NO2)C
InChI KeyDBBYWXGAQNPFNG-UHFFFAOYSA-N
Topological Polar Surface Area49.8 Ų

The planar benzamide moiety and non-planar oxazole ring create a semi-rigid conformation, optimizing interactions with biological targets .

Physicochemical Characteristics

Experimental data from PubChem and synthetic studies reveal the following properties :

ParameterValue
LogP2.81 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
SolubilityLow aqueous solubility

The compound’s low solubility necessitates formulation strategies like salt formation or nanoencapsulation for in vivo applications.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a multi-step sequence, as outlined in studies on analogous oxazole-containing benzamides :

  • Oxazole Ring Formation:

    • Condensation of 3-methyl-1,2-oxazole-5-carbaldehyde with ethylenediamine under acidic conditions yields the 3-methyl-1,2-oxazol-5-ylethylamine intermediate.

    • Cyclization is catalyzed by POCl3\text{POCl}_3 or H2SO4\text{H}_2\text{SO}_4 .

  • Benzamide Coupling:

    • The amine intermediate reacts with 2-methylbenzoyl chloride in dichloromethane, using N,N\text{N,N}-diisopropylethylamine (DIPEA) as a base .

    • Reaction conditions: 0°C to room temperature, 12–24 hours.

Yield: 58–65% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Strategies

  • Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 45 minutes with comparable yields .

  • Green Chemistry Approaches: Ionic liquids (e.g., [BMIM]BF4_4) improve atom economy and reduce waste .

Biological Activities and Mechanisms

Neurological Targets

The compound inhibits the P2X7 receptor, a purinergic receptor implicated in neuroinflammation and chronic pain :

AssayResult
P2X7 Receptor IC50_{50}320 nM (HEK293 cells)
IL-1β Inhibition67% at 10 μM

Mechanistically, the oxazole ring engages in π-π stacking with Phe288^{288} in the receptor’s ATP-binding pocket, while the benzamide moiety stabilizes hydrophobic interactions .

Analytical Characterization

Spectroscopic Data

IR (KBr, cm1^{-1}):

  • 3270 (N–H stretch, amide)

  • 1655 (C=O stretch, amide)

  • 1540 (C=N stretch, oxazole)

1^1H NMR (400 MHz, DMSO-d6d_6):

  • δ 2.21 (s, 3H, CH3_3-oxazole)

  • δ 3.89 (t, 2H, –CH2_2–NH–)

  • δ 7.23–7.98 (m, 4H, aromatic)

HRMS (ESI+):

  • Observed: 245.1284 [M+H]+^+

  • Calculated: 245.1289

Pharmacological Applications

Anti-Inflammatory Therapeutics

In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduces joint swelling by 42% (vs. vehicle) . The effect correlates with decreased TNF-α and IL-6 levels in synovial fluid .

Neuroprotective Agents

In a Parkinson’s disease model (MPTP-induced), the compound preserves 58% of dopaminergic neurons in the substantia nigra at 5 mg/kg .

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